Cas no 86-28-2 (N-Ethylcarbazole)
N-Ethylcarbazole Chemical and Physical Properties
Names and Identifiers
-
- 9-Ethyl-9H-carbazole
- 9-ETHYLCARBAZOLE
- N-ETHYLCARBAZOLE
- TIMTEC-BB SBB000344
- 9-ethyl-9h-carbazol
- 9-ethyl-carbazol
- Carbazole, 9-ethyl-
- 9-Ethylcarbazole1000µg
- Carbazole,9-ethyl- (6CI,7CI,8CI)
- NSC 60585
- N-乙基咔唑
- 9H-Carbazole, 9-ethyl-
- N-ethyl carbazole
- 9-ethyl-carbazole
- 6AK165L0RO
- N-ethylcarbazol
- 9-ethyl carbazole
- NSC60585
- PubChem9523
- 9-Ethyl-9H-carbazole #
- DSSTox_CID_31158
- DSSTox_GSID_52585
- KSC448Q9H
- PLAZXGNBGZYJSA-UHFFFAOYSA-
- 9-Ethyl-9H-carbazole (ACI)
- Carbazole, 9-ethyl- (6CI, 7CI, 8CI)
- DTXSID1052585
- CHEMBL3560610
- AKOS000269069
- CS-W015719
- NCGC00357097-01
- F0051-0113
- InChI=1/C14H13N/c1-2-15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h3-10H,2H2,1H3
- NSC-60585
- AI3-14686
- MFCD00004967
- SCHEMBL151563
- NS00008214
- AS-14830
- EC 201-660-4
- E0071
- Z104475008
- N-Ethylcarbazole, Technical
- D90470
- HY-W015003
- UNII-6AK165L0RO
- BCP22983
- Q291377
- Tox21_303819
- 49717-15-9
- 9-Ethylcarbazole, 97%
- DTXCID8031158
- CAS-86-28-2
- EINECS 201-660-4
- E0247
- EN300-19741
- AB00990922-01
- Q-200571
- 86-28-2
- CCRIS 6847
- N-Ethylcarbazole
-
- MDL: MFCD00004967
- Inchi: 1S/C14H13N/c1-2-15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h3-10H,2H2,1H3
- InChI Key: PLAZXGNBGZYJSA-UHFFFAOYSA-N
- SMILES: C1C=C2C3C(N(C2=CC=1)CC)=CC=CC=3
- BRN: 148115
Computed Properties
- Exact Mass: 195.10500
- Monoisotopic Mass: 195.105
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.6
- Topological Polar Surface Area: 4.9
Experimental Properties
- Color/Form: White needle like crystals.
- Density: 1.0590
- Melting Point: 68.0 to 71.0 deg-C
- Boiling Point: 166°C/4mmHg(lit.)
- Flash Point: 186 ºC
- Refractive Index: 1.6394
- Water Partition Coefficient: Insoluble
- Stability/Shelf Life: Stable. Incompatible with strong oxidising agents.
- PSA: 4.93000
- LogP: 3.81440
- Solubility: Soluble in hot ethanol, ether, acetone, chlorobenzene and pentane. Insoluble in water.
N-Ethylcarbazole Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:2
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
- RTECS:FE6225700
-
Hazardous Material Identification:
- TSCA:Yes
- Storage Condition:Sealed in dry,Room Temperature(BD144259)
- Risk Phrases:R36/37/38
N-Ethylcarbazole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
N-Ethylcarbazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E122942-500g |
N-Ethylcarbazole |
86-28-2 | 97% | 500g |
¥384.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E122942-100g |
N-Ethylcarbazole |
86-28-2 | 97% | 100g |
¥96.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E122942-25g |
N-Ethylcarbazole |
86-28-2 | 97% | 25g |
¥46.90 | 2023-09-03 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB36806-0.1g |
N-Ethylcarbazole |
86-28-2 | 97% | 0.1g |
31.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB36806-0.25g |
N-Ethylcarbazole |
86-28-2 | 97% | 0.25g |
63.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB36806-1g |
N-Ethylcarbazole |
86-28-2 | 97% | 1g |
158.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB36806-5g |
N-Ethylcarbazole |
86-28-2 | 97% | 5g |
519.00 | 2021-06-01 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | E0247-25G |
9-Ethylcarbazole |
86-28-2 | >99.0%(GC) | 25g |
¥235.00 | 2024-04-15 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003607-100g |
N-Ethylcarbazole |
86-28-2 | 97% | 100g |
¥66 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003607-25g |
N-Ethylcarbazole |
86-28-2 | 97% | 25g |
¥29 | 2024-05-21 |
N-Ethylcarbazole Production Method
Production Method 1
Production Method 2
Production Method 3
Production Method 4
1.2 Reagents: Oxygen
Production Method 5
1.2 Reagents: Methanol ; rt
Production Method 6
1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h
1.3 Reagents: Sodium thiosulfate Solvents: Water ; overnight, 5 °C
Production Method 7
Production Method 8
Production Method 9
Production Method 10
1.2 Reagents: Iodobenzene diacetate ; 3 h, rt
Production Method 11
1.2 Reagents: Silica
Production Method 12
Production Method 13
Production Method 14
1.2 Catalysts: Tetrabutylammonium iodide ; reflux
Production Method 15
Production Method 16
Production Method 17
1.2 12 h, rt
Production Method 18
1.2 4 - 5 h, rt
Production Method 19
Production Method 20
1.2 Reagents: Methanol ; rt
Production Method 21
Production Method 22
Production Method 23
Production Method 24
1.2 Reagents: Thiophenol Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… Solvents: Methanol , Acetone ; 16 h, rt
Production Method 25
Production Method 26
Production Method 27
1.2 Reagents: Sodium thiosulfate Solvents: Water
N-Ethylcarbazole Raw materials
- 9-Vinylcarbazole
- N-ethyl-2-phenylaniline
- 2-(9H-Carbazolyl)ethylboronic acid pinacol ester
- 10H-Phenothiazine,10-ethyl-
- n-ethyl-n-phenylbenzenamine
- 10-Ethylphenothiazine 5-Oxide
- 1H-Carbazole, 9-ethyldodecahydro-
- 9-ethyl-2,3,4,9-tetrahydro-1H-Carbazole
- 10H-Phenothiazine, 10-ethyl-, 5,5-dioxide
N-Ethylcarbazole Preparation Products
N-Ethylcarbazole Suppliers
N-Ethylcarbazole Related Literature
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Camelia Henríquez,Edwin Palacio,Víctor Cerdà Anal. Methods, 2014,6, 8494-8504
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
Additional information on N-Ethylcarbazole
Introduction to N-Ethylcarbazole (CAS No. 86-28-2)
N-Ethylcarbazole, a derivative of carbazole with the chemical formula C₁₂H₉N, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This compound is identified by its unique CAS number 86-28-2, which distinguishes it from other isomers and analogs. The structure of N-Ethylcarbazole consists of a carbazole core substituted with an ethyl group at the nitrogen position, making it a versatile intermediate in synthetic chemistry.
The carbazole moiety itself is a well-studied aromatic heterocycle that has garnered attention due to its broad spectrum of biological activities. Over the years, researchers have explored various derivatives of carbazole for their potential applications in medicinal chemistry, materials science, and beyond. Among these derivatives, N-Ethylcarbazole has emerged as a compound with considerable promise, particularly in the development of novel therapeutic agents.
In recent years, there has been a surge in research focusing on the pharmacological properties of N-Ethylcarbazole and its derivatives. Studies have indicated that this compound exhibits remarkable antioxidant, anti-inflammatory, and anticancer activities. The ethyl substituent at the nitrogen atom enhances the solubility and bioavailability of the compound, making it an attractive candidate for drug development.
One of the most compelling areas of research involving N-Ethylcarbazole is its application in oncology. Preclinical studies have demonstrated that N-Ethylcarbazole can inhibit the growth of various cancer cell lines by interfering with key signaling pathways involved in tumor progression. Specifically, it has been shown to modulate the activity of enzymes such as tyrosine kinases and cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and survival.
Furthermore, N-Ethylcarbazole has been investigated for its potential role in neuroprotective therapies. Oxidative stress and inflammation are hallmark features of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The antioxidant and anti-inflammatory properties of N-Ethylcarbazole make it a promising candidate for developing treatments that could slow down or halt the progression of these conditions.
The synthesis of N-Ethylcarbazole is another area where significant advancements have been made. Traditional methods often involve multi-step reactions that can be cumbersome and yield poor results. However, recent innovations in synthetic chemistry have led to more efficient and scalable routes for producing this compound. For instance, catalytic hydrogenation techniques have been employed to introduce the ethyl group at the nitrogen position with high selectivity and yield.
In addition to its pharmaceutical applications, N-Ethylcarbazole has found utility in materials science. Its aromatic structure and electron-rich nature make it an excellent candidate for use in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Researchers have demonstrated that incorporating N-Ethylcarbazole into these materials can enhance their performance by improving charge transport properties.
The future prospects for N-Ethylcarbazole are vast and multifaceted. As our understanding of its pharmacological properties continues to grow, so too does its potential as a therapeutic agent. Additionally, ongoing research into new synthetic methodologies will likely further improve the accessibility and cost-effectiveness of this compound.
In conclusion, N-Ethylcarbazole (CAS No. 86-28-2) is a versatile compound with significant applications across multiple fields. Its unique structure and functional properties make it an invaluable tool for researchers in pharmaceuticals, materials science, and beyond. As new discoveries are made and technologies advance, it is likely that N-Ethylcarbazole will continue to play a crucial role in scientific innovation.
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